Cas no 548-27-6 (2H,8H-Benzo[1,2-b:3,4-b']dipyran-8-one,5-methoxy-2,2-dimethyl-6-[(2E)-2-methyl-1-oxo-2-buten-1-yl]-10-phenyl-)

2H,8H-Benzo[1,2-b:3,4-b']dipyran-8-one,5-methoxy-2,2-dimethyl-6-[(2E)-2-methyl-1-oxo-2-buten-1-yl]-10-phenyl- structure
548-27-6 structure
Productnaam:2H,8H-Benzo[1,2-b:3,4-b']dipyran-8-one,5-methoxy-2,2-dimethyl-6-[(2E)-2-methyl-1-oxo-2-buten-1-yl]-10-phenyl-
CAS-nummer:548-27-6
MF:C26H24O5
MW:416.465767860413
CID:368250
PubChem ID:5281392

2H,8H-Benzo[1,2-b:3,4-b']dipyran-8-one,5-methoxy-2,2-dimethyl-6-[(2E)-2-methyl-1-oxo-2-buten-1-yl]-10-phenyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 2H,8H-Benzo[1,2-b:3,4-b']dipyran-8-one,5-methoxy-2,2-dimethyl-6-[(2E)-2-methyl-1-oxo-2-buten-1-yl]-10-phenyl-
    • 2-propenoic acid, 3-[7-hydroxy-5-methoxy-2,2-dimethyl-6-[(2E)-2-methyl-1-oxo-2-buten-1-yl]-2H-1-benzopyran-8-yl]-3-phenyl-, (2Z)-
    • 5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-phenylpyrano[2,3-f]chromen-8-one
    • BRN 0061648
    • DTXSID501317237
    • LMPK12100001
    • 5-Methoxy-2,2-dimethyl-6-[(2E)-2-methylbut-2-enoyl]-10-phenyl- 2H,8H-pyrano[2,3-f]chromen-8-one
    • Calophyllolide
    • 548-27-6
    • 5-Methoxy-2,2-dimethyl-6-(2-methyl-1-oxo-2-butenyl)-10-phenyl-2H,8H-benzo(1,2-B':3,4-B')-dipyran-8-one
    • Q27106024
    • SCHEMBL2146479
    • 2H,8H-Benzo(1,2-b,3,4-b')dipyran-8-one, 5-methoxy-2,2-dimethyl-6-(2-methylcrotonoyl)-10-phenyl-, (E)-
    • 5-19-06-00471 (Beilstein Handbook Reference)
    • C09158
    • CHEBI:3328
    • Calophyllolid
    • Inchi: InChI=1S/C26H24O5/c1-6-15(2)22(28)21-23(29-5)17-12-13-26(3,4)31-24(17)20-18(14-19(27)30-25(20)21)16-10-8-7-9-11-16/h6-14H,1-5H3/b15-6+
    • InChI-sleutel: PMBLOLOJQZPEND-GIDUJCDVSA-N
    • LACHT: CC=C(C)C(=O)C1=C(C2=C(C3=C1OC(=O)C=C3C4=CC=CC=C4)OC(C=C2)(C)C)OC

Berekende eigenschappen

  • Exacte massa: 434.17298
  • Monoisotopische massa: 416.162
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 31
  • Aantal draaibare bindingen: 4
  • Complexiteit: 814
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4.9
  • Topologisch pooloppervlak: 61.8A^2

Experimentele eigenschappen

  • Dichtheid: 1.213
  • Kookpunt: 661.2°C at 760 mmHg
  • Vlampunt: 224.4°C
  • Brekindex: 1.596
  • PSA: 93.06

2H,8H-Benzo[1,2-b:3,4-b']dipyran-8-one,5-methoxy-2,2-dimethyl-6-[(2E)-2-methyl-1-oxo-2-buten-1-yl]-10-phenyl- Gerelateerde literatuur

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